molecular formula C15H14ClNO4S B6412257 4-Chloro-2-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% CAS No. 1261936-68-8

4-Chloro-2-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, 95%

Cat. No. B6412257
CAS RN: 1261936-68-8
M. Wt: 339.8 g/mol
InChI Key: LDSGOVMWTGJITQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% (4-Cl-2-DMS-PB) is an important organic chemical compound with various applications in scientific research. It is a white crystalline solid with a molecular weight of 308.5 g/mol. It is soluble in water and ethanol and is used in a variety of laboratory experiments. 4-Cl-2-DMS-PB is used in the synthesis of many compounds, as well as in the study of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-Cl-2-DMS-PB is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450. By inhibiting the activity of these enzymes, 4-Cl-2-DMS-PB can reduce the metabolism of drugs and increase their bioavailability.
Biochemical and Physiological Effects
4-Cl-2-DMS-PB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to inhibit the activity of enzymes involved in the synthesis of fatty acids. It has also been shown to reduce the production of inflammatory mediators, such as prostaglandins.

Advantages and Limitations for Lab Experiments

4-Cl-2-DMS-PB is a useful compound for laboratory experiments due to its high purity and solubility in water and ethanol. However, its use in laboratory experiments is limited by its low stability and potential for toxicity.

Future Directions

Future research on 4-Cl-2-DMS-PB could focus on the development of new synthesis methods, the study of its biochemical and physiological effects, and the investigation of its mechanism of action. Additionally, further research could be conducted on the potential applications of 4-Cl-2-DMS-PB in drug design and drug delivery.

Synthesis Methods

4-Cl-2-DMS-PB is synthesized by a two-step process. In the first step, 4-chlorobenzaldehyde is reacted with N,N-dimethylsulfamoyl chloride in the presence of a base, such as pyridine, to form 4-chloro-2-(N,N-dimethylsulfamoyl)benzaldehyde. In the second step, the aldehyde is reacted with 4-nitrophenol in the presence of a base, such as sodium hydroxide, to form 4-Cl-2-DMS-PB.

Scientific Research Applications

4-Cl-2-DMS-PB is used in a variety of scientific research applications. It is used in the synthesis of other compounds, such as 4-chloro-2-(4-N,N-dimethylsulfamoylphenyl)benzyl alcohol and 4-chloro-2-(4-N,N-dimethylsulfamoylphenyl)benzamide. It is also used in the study of biochemical and physiological effects, as well as in the study of the mechanism of action of various drugs.

properties

IUPAC Name

4-chloro-2-[4-(dimethylsulfamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-17(2)22(20,21)12-6-3-10(4-7-12)14-9-11(16)5-8-13(14)15(18)19/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSGOVMWTGJITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(4-N,N-dimethylsulfamoylphenyl)benzoic acid

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